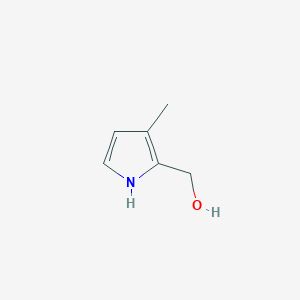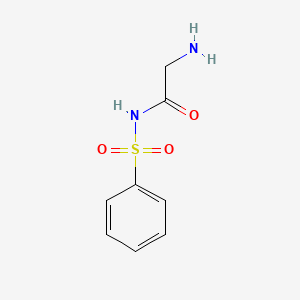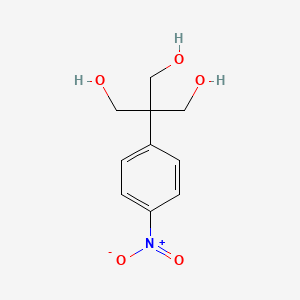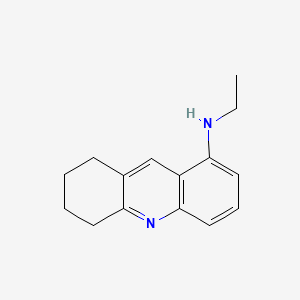
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- is a compound belonging to the class of acridines It is characterized by its unique structure, which includes an acridine core with an amino group at position 9 and an ethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- typically involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One common approach is the reaction of ethylene oxide with ammonia, followed by further reactions to introduce the acridine core and the amino group . This method allows for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at position 9 can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include N-oxides, reduced forms of the compound, and various substituted derivatives
Aplicaciones Científicas De Investigación
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can improve cognitive function . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Similar in structure but lacks the ethyl group.
9-Amino-1,2,3,4-tetrahydroacridine hydrochloride: A well-known cholinesterase inhibitor used in pharmacological studies.
Tacrine: Another cholinesterase inhibitor with a similar acridine core structure.
Uniqueness
The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogs. These differences can make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
316-86-9 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
N-ethyl-5,6,7,8-tetrahydroacridin-1-amine |
InChI |
InChI=1S/C15H18N2/c1-2-16-14-8-5-9-15-12(14)10-11-6-3-4-7-13(11)17-15/h5,8-10,16H,2-4,6-7H2,1H3 |
Clave InChI |
DMEGQYPEMFISNA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC2=C1C=C3CCCCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


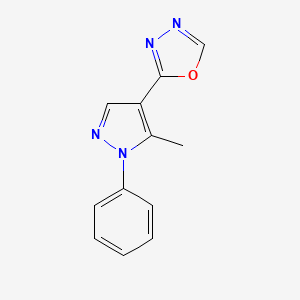
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
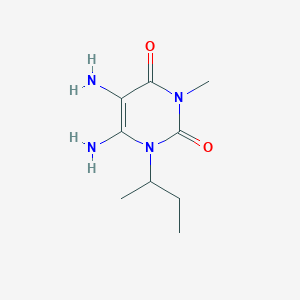
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
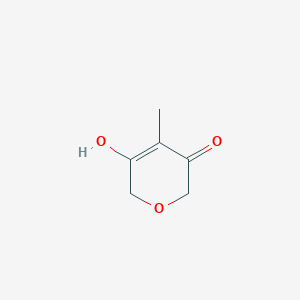
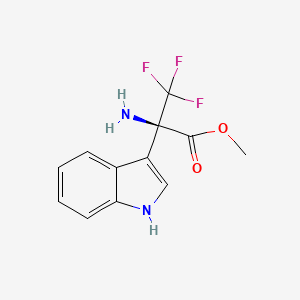
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
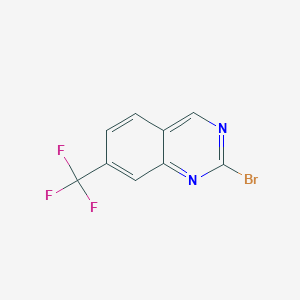

![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
